molecular formula C6H2F2I2 B12850055 1,2-Difluoro-3,4-diiodobenzene

1,2-Difluoro-3,4-diiodobenzene

Cat. No.: B12850055
M. Wt: 365.89 g/mol
InChI Key: MHUSCKVTNWMBPR-UHFFFAOYSA-N
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Description

1,2-Difluoro-3,4-diiodobenzene: is an organic compound with the molecular formula C6H2F2I2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and two by iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Difluoro-3,4-diiodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the diazotization of 1,2-difluoroaniline followed by iodination. The reaction typically requires hydrochloric acid and sodium nitrite to form the diazonium salt, which is then treated with potassium iodide to introduce the iodine atoms .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 1,2-Difluoro-3,4-diiodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the iodine atoms are replaced by aryl groups.

Scientific Research Applications

1,2-Difluoro-3,4-diiodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-difluoro-3,4-diiodobenzene in chemical reactions involves the activation of the carbon-iodine bonds. These bonds are relatively weak and can be readily broken to form reactive intermediates. The fluorine atoms can influence the reactivity of the compound by stabilizing negative charges through inductive effects. This makes the compound a versatile intermediate in various organic synthesis reactions .

Comparison with Similar Compounds

  • 1,2-Difluoro-4,5-diiodobenzene
  • 2,3-Difluoro-1,4-diiodobenzene
  • 1,2-Difluoro-3,4-dinitrobenzene

Comparison: 1,2-Difluoro-3,4-diiodobenzene is unique due to the specific positions of the fluorine and iodine atoms on the benzene ring. This arrangement can lead to different reactivity and selectivity in chemical reactions compared to its isomers and other halogenated benzene derivatives .

Properties

Molecular Formula

C6H2F2I2

Molecular Weight

365.89 g/mol

IUPAC Name

1,2-difluoro-3,4-diiodobenzene

InChI

InChI=1S/C6H2F2I2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H

InChI Key

MHUSCKVTNWMBPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)F)I)I

Origin of Product

United States

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